molecular formula C20H18N4O2S2 B10890366 6-amino-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}pyrimidin-4(3H)-one

6-amino-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}pyrimidin-4(3H)-one

Cat. No.: B10890366
M. Wt: 410.5 g/mol
InChI Key: DPALDSKMRWFZOR-UHFFFAOYSA-N
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Description

6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound that features a phenothiazine moiety linked to a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves multiple steps. One common approach includes the initial formation of the phenothiazine core, followed by its functionalization to introduce the carbonyl and propyl groups. The final step involves the coupling of this intermediate with a pyrimidinone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone: Shares a similar core structure but differs in the substituents attached to the phenothiazine and pyrimidinone moieties.

    10-Methyl-10H-phenothiazine: A simpler phenothiazine derivative with different functional groups.

Uniqueness

6-AMINO-2-{[1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL]SULFANYL}-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

4-amino-2-(1-oxo-1-phenothiazin-10-ylbutan-2-yl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H18N4O2S2/c1-2-14(28-20-22-17(21)11-18(25)23-20)19(26)24-12-7-3-5-9-15(12)27-16-10-6-4-8-13(16)24/h3-11,14H,2H2,1H3,(H3,21,22,23,25)

InChI Key

DPALDSKMRWFZOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC(=CC(=O)N4)N

Origin of Product

United States

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